4-Methoxy-3'-trifluoromethylbiphenyl
Overview
Description
4-Methoxy-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. It is a biphenyl derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-methoxyphenylboronic acid and 3-chlorobenzotrifluoride in the presence of a palladium catalyst and a base. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of 4-Methoxy-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and trifluoromethyl groups influence the reactivity and orientation of the substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions
Major Products:
Oxidation: Formation of 4-methoxy-3’-trifluoromethylbenzaldehyde or 4-methoxy-3’-trifluoromethylbenzoic acid.
Reduction: Formation of 4-methoxy-3’-methylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
- 4-Methoxy-3-trifluoromethylphenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: 4-Methoxy-3’-trifluoromethylbiphenyl is unique due to the presence of both methoxy and trifluoromethyl groups on the biphenyl scaffoldCompared to similar compounds, it offers a unique balance of hydrophobicity and electronic effects, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-methoxy-4-[3-(trifluoromethyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCMWCLPLSJTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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